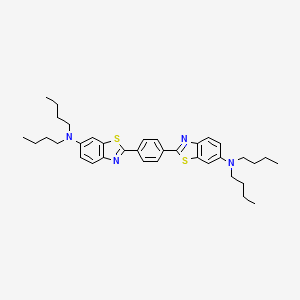![molecular formula C9H12 B12576425 6,7-Dimethylidenebicyclo[3.1.1]heptane CAS No. 189291-87-0](/img/structure/B12576425.png)
6,7-Dimethylidenebicyclo[3.1.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethylidenebicyclo[311]heptane is a bicyclic hydrocarbon with a unique structure characterized by two double bonds at the 6 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
6,7-Dimethylidenebicyclo[3.1.1]heptane can be synthesized through several methods. One common approach involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex . The reaction proceeds with high regioselectivity and stereoselectivity, producing the desired compound in good yield. The structure is typically confirmed using 1H- and 13C-NMR spectroscopy, including 2D-COSY and 2D-NOESY spectra .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective catalysts, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
6,7-Dimethylidenebicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions, such as halogenation with bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Reduction: Formation of the corresponding saturated hydrocarbon.
Substitution: Formation of halogenated derivatives.
科学研究应用
6,7-Dimethylidenebicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of polymers and other advanced materials.
作用机制
The mechanism by which 6,7-Dimethylidenebicyclo[311]heptane exerts its effects is primarily through its ability to participate in various chemical reactions The double bonds at the 6 and 7 positions are reactive sites that can undergo addition, oxidation, and reduction reactions
相似化合物的比较
Similar Compounds
Bicyclo[3.1.1]heptane: A similar compound without the double bonds, used as a reference in studying the effects of unsaturation.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: Another derivative with a different substitution pattern, used in comparative studies.
Uniqueness
6,7-Dimethylidenebicyclo[3.1.1]heptane is unique due to its specific double bond placement, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of these double bonds makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
属性
CAS 编号 |
189291-87-0 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC 名称 |
6,7-dimethylidenebicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12/c1-6-8-4-3-5-9(6)7(8)2/h8-9H,1-5H2 |
InChI 键 |
VFBSUOOUFNKRHK-UHFFFAOYSA-N |
规范 SMILES |
C=C1C2CCCC1C2=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
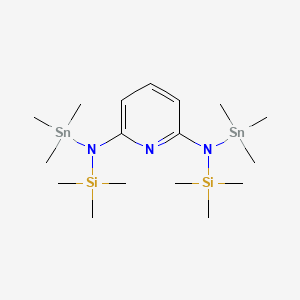
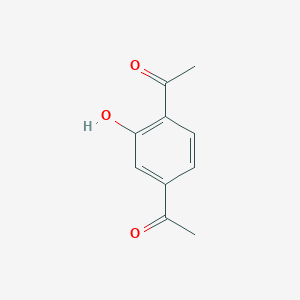
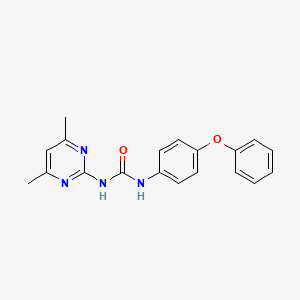
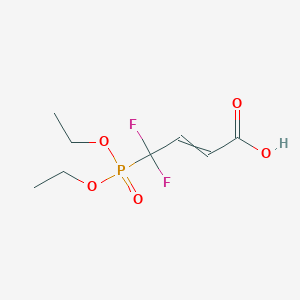
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)

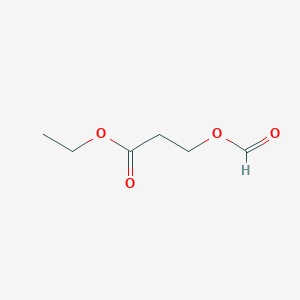
![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)
